2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester
Description
Chemical Structure: The compound is an acrylic ester derivative featuring a perfluorinated octyl chain (heptadecafluorooctyl) linked via a sulfonamide group to an ethyl ester backbone. Its structure combines a highly fluorinated hydrophobic segment with a reactive acrylate group, making it valuable in fluoropolymer synthesis for coatings, surfactants, and materials requiring oil/water repellency .
Properties
CAS No. |
60194-47-0 |
|---|---|
Molecular Formula |
C13H8F17NO4S |
Molecular Weight |
597.25 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H8F17NO4S/c1-2-5(32)35-4-3-31-36(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2,31H,1,3-4H2 |
InChI Key |
XCBBWRDLYSFQAA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester typically involves the reaction of 2-Propenoic acid with a heptadecafluorooctyl sulfonyl amine derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Polymerization: This compound can undergo radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and radical initiators for polymerization. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted derivatives and polymers with enhanced hydrophobic and lipophobic properties .
Scientific Research Applications
Coatings and Paints
Due to its film-forming properties and resistance to environmental degradation, 2-propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester is utilized in the formulation of high-performance coatings and paints. These coatings are particularly valuable in automotive and industrial applications where durability and resistance to harsh conditions are critical.
Textiles and Leather
The compound is employed as a treatment agent in textiles and leather products, providing water- and stain-repellent properties. This enhances the longevity and usability of fabrics in various consumer goods, including outdoor apparel and upholstery.
Cosmetics
In the cosmetic industry, this fluorinated methacrylate is used in formulations for nail products and other cosmetic applications. Its ability to form a protective layer contributes to the durability of nail enhancements and other beauty products.
Cleaning Products
The compound's surfactant properties make it suitable for use in cleaning agents and polishes. It aids in the removal of stains and contaminants from surfaces while providing a protective barrier against future soiling.
Case Study 1: Automotive Coatings
A study conducted on the application of fluorinated methacrylates in automotive coatings demonstrated that these compounds significantly enhance the scratch resistance and longevity of paint finishes. The incorporation of 2-propenoic acid derivatives resulted in coatings that maintained their aesthetic appeal over extended periods under harsh environmental conditions.
Case Study 2: Textile Treatments
Research evaluating the performance of textiles treated with fluorinated compounds showed improved water repellency compared to untreated fabrics. Fabrics treated with 2-propenoic acid derivatives exhibited high resistance to water penetration, thus prolonging the life of outdoor garments.
Health and Environmental Considerations
While the unique properties of 2-propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester make it an attractive option for various applications, there are growing concerns regarding the environmental impact of PFAS compounds. Studies indicate that these substances can accumulate in living organisms and persist in the environment, leading to potential health risks.
Regulatory Status
The regulatory landscape surrounding PFAS is evolving as more data becomes available regarding their environmental persistence and toxicity. Regulatory bodies are increasingly scrutinizing the use of such compounds in consumer products, which may affect future applications.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic surfaces and molecules. This interaction can lead to the formation of stable coatings and films, providing water and oil repellency .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: Likely ~C₁₉H₁₄F₁₇NO₄S (exact depends on isomerism).
- Fluorine Content : High (17 fluorine atoms), contributing to exceptional hydrophobicity and chemical inertness.
- Applications: Used as a monomer in stain-resistant textiles, anti-fouling coatings, and specialty polymers .
Comparison with Structural Analogs
Variations in Sulfonamide Substituents
Analysis :
- Ethyl vs. Butyl Substituents : The ethyl group in the target compound reduces steric hindrance compared to butyl analogs, enhancing reactivity in polymerization .
- Methyl Substituent : Smaller methyl groups lower molecular weight and fluorine content, reducing repellency but improving solubility in polar solvents .
Fluorinated Chain Length Variations
Analysis :
Ester Group Modifications
Analysis :
- Acrylate vs. Methacrylate : Methacrylate esters (with a methyl group on the α-carbon) yield stiffer polymers with higher glass transition temperatures (Tg) .
- Longer Alkyl Esters : Butyl esters increase hydrophobicity but reduce reactivity due to steric effects .
Regulatory and Environmental Considerations
- Alternatives : Shorter-chain analogs (C4 or C6) are increasingly adopted to comply with evolving regulations while maintaining functionality .
Biological Activity
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester, commonly referred to as a perfluorinated compound, is part of a larger class of substances known as perfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of this specific compound, focusing on its toxicity, mechanisms of action, and implications for health.
- Chemical Formula : CHFNOS
- Molecular Weight : 586.25 g/mol
- Structure : The compound features a long perfluorinated carbon chain, which contributes to its hydrophobic and lipophobic characteristics.
Toxicological Profile
Research has indicated that perfluorinated compounds, including 2-Propenoic acid derivatives, exhibit various toxicological effects:
- Hepatotoxicity : Chronic exposure to PFAS has been associated with liver damage. Studies indicate that animals exposed to similar compounds show histopathological changes in liver tissue, including increased incidence of hepatocellular adenomas at high doses (Covance Laboratories, Inc., 2002a) .
- Endocrine Disruption : PFAS can interfere with hormonal functions. In studies involving cynomolgus monkeys, reduced serum levels of triiodothyronine and cholesterol were noted, indicating potential disruption of endocrine functions (Covance Laboratories, Inc., 2002b) .
- Carcinogenicity : Evidence suggests that exposure to PFAS may increase the risk of certain cancers. Specifically, long-term studies have shown an increased incidence of liver tumors in rats exposed to high levels of PFOS and its precursors (International Research and Development Corporation, 1978e) .
The biological activity of 2-Propenoic acid derivatives is largely attributed to their ability to interact with cellular membranes due to their amphiphilic nature. The perfluorinated tail enhances membrane permeability while the polar head facilitates interaction with biological macromolecules.
Case Study 1: Chronic Exposure in Animal Models
A study conducted on rats revealed that chronic dietary exposure to PFOS resulted in significant liver damage and increased tumor incidence at doses as low as 0.06–0.23 mg/kg-bw per day. Histopathological assessments showed notable changes in liver architecture alongside biochemical markers indicating hepatotoxicity (Covance Laboratories, Inc., 2002a) .
Case Study 2: Human Biomonitoring
Biomonitoring studies have detected PFOS in human serum samples across North America and Europe. These studies correlate higher serum levels with increased risk factors for metabolic disorders and liver dysfunctions (3M Environmental Laboratory, 2001) .
Data Table: Summary of Toxicological Findings
| Study Type | Organism | Dose Range (mg/kg-bw/day) | Observed Effects |
|---|---|---|---|
| Chronic Exposure | Rats | 0.06 - 0.23 | Liver histopathology, tumor incidence |
| Subchronic Toxicity | Monkeys | 0.03 | Reduced HDL cholesterol, thymic atrophy |
| Human Biomonitoring | Humans | N/A | Detection of PFOS in serum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
